molecular formula C7H8F3NO3 B13212538 Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B13212538
M. Wt: 211.14 g/mol
InChI Key: FGLVXXYZFXCUQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl ketone with an amino acid derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.

    Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different core structure.

    Pyrrolizine: A related compound with a fused ring system.

Uniqueness

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS Number: 1909294-32-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C7_7H8_8F3_3NO3_3
  • Molecular Weight : 211.14 g/mol
  • CAS Number : 1909294-32-1

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to enzymes and receptors. Research indicates that such modifications can enhance the potency of inhibitors against specific enzymes, such as proteases involved in viral replication .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing trifluoromethyl groups. For instance, the incorporation of trifluoromethyl moieties has been linked to increased inhibition of viral proteases, which are critical for the life cycle of viruses like SARS-CoV-2. In vitro assays demonstrated that similar compounds effectively inhibited viral replication at low micromolar concentrations .

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. The presence of the pyrrolidine ring allows for specific interactions with active sites of enzymes, potentially leading to the modulation of metabolic pathways. This compound could serve as a scaffold for developing enzyme inhibitors with therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds or derivatives:

  • Antiviral Studies : A study on second-generation oral protease inhibitors demonstrated that modifications similar to those in this compound led to enhanced antiviral efficacy against coronaviruses .
  • Enzyme Interaction : Research indicated that trifluoromethyl-substituted pyrrolidines showed improved binding affinities to specific targets compared to their non-fluorinated counterparts, suggesting a critical role in drug design .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to other related compounds:

CompoundMolecular WeightBiological ActivityNotable Features
This compound211.14 g/molAntiviral, Enzyme InhibitionTrifluoromethyl group enhances potency
Methyl 5-oxopyrrolidine-2-carboxylate171.14 g/molModerate Antiviral ActivityLacks trifluoromethyl substitution
Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate213.23 g/molEnzyme ModulationDifferent substituent effects

Properties

IUPAC Name

methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVXXYZFXCUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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